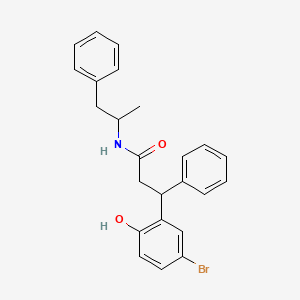
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups
准备方法
合成路线和反应条件
3-(5-溴-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺的合成通常涉及多步有机反应。一种常见的方法包括酚类化合物的溴化,然后进行酰胺化。反应条件通常需要特定的催化剂和溶剂,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和严格质量控制措施进行大规模合成。该过程经过优化,以最大限度地减少浪费并提高效率,通常涉及连续流化学技术。
化学反应分析
反应类型
3-(5-溴-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺可以发生各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以去除氧原子或添加氢原子。
取代: 该反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用试剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成醌类,而还原可能生成醇或胺。
科学研究应用
3-(5-溴-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(5-溴-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合并调节其活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 3-(5-氯-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺
- 3-(5-氟-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺
- 3-(5-碘-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺
独特性
3-(5-溴-2-羟基苯基)-3-苯基-N-(1-苯基丙-2-基)丙酰胺的独特之处在于它含有溴原子,这会影响其反应性和与其他分子的相互作用。
属性
分子式 |
C24H24BrNO2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide |
InChI |
InChI=1S/C24H24BrNO2/c1-17(14-18-8-4-2-5-9-18)26-24(28)16-21(19-10-6-3-7-11-19)22-15-20(25)12-13-23(22)27/h2-13,15,17,21,27H,14,16H2,1H3,(H,26,28) |
InChI 键 |
JCYWTLINEZPBDK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-{[1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592851.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592854.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592862.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11592871.png)
![7-(4-chlorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11592876.png)
![4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11592878.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11592886.png)
![ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592899.png)
![(3Z)-1-allyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11592900.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11592904.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11592907.png)
![8-(4-methoxyphenyl)-11-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11592913.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11592925.png)
![(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592930.png)
